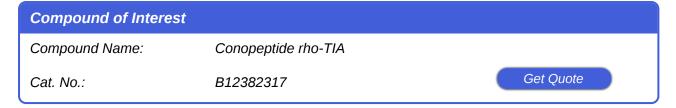


Structure-Activity Relationship of ρ-TIA Analogs: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The conopeptide ρ -TIA, isolated from the venom of the marine snail Conus tulipa, presents a unique pharmacological profile as a selective antagonist of $\alpha 1$ -adrenoceptors. Its distinct mechanism of action, involving allosteric antagonism, has garnered significant interest for the development of novel subtype-selective inhibitors. This guide provides a comprehensive comparison of ρ -TIA analogs, summarizing key structure-activity relationship (SAR) data, detailing experimental protocols, and visualizing relevant biological pathways.

Performance Comparison of ρ-TIA Analogs

The following tables summarize the binding affinities of various ρ -TIA analogs for the human α 1A, α 1B, and α 1D-adrenoceptor subtypes. The data is derived from radioligand binding assays and functional assays measuring inositol phosphate formation.

Alanine-Scanning Mutagenesis of ρ-TIA

An alanine scan of ρ -TIA was performed to identify key residues responsible for its affinity and selectivity. The following table presents the inhibitory constants (Ki) of the alanine-substituted analogs against the three α 1-adrenoceptor subtypes.



Analog	α1A Ki (nM)	α1B Ki (nM)	α1D Ki (nM)	Fold Selectivity (α1Α/α1Β)	Fold Selectivity (α1D/α1B)
ρ-TIA (Wild- Type)	20	2	25	10	12.5
F1A	>1000	200	>1000	-	-
N2A	150	15	200	10	13.3
W3A	500	50	600	10	12
R4A	>1000	>1000	>1000	-	-
C5A	-	-	-	-	-
C6A	-	-	-	-	-
L7A	100	10	120	10	12
I8A	80	30	100	2.7	3.3
P9A	60	6	70	10	11.7
A10G	25	2.5	30	10	12
C11A	-	-	-	-	-
R12A	300	30	350	10	11.7
R13A	250	25	300	10	12
N14A	40	4	50	10	12.5
H15A	50	5	60	10	12
K16A	70	7	80	10	11.4
K17A	60	6	70	10	11.7
F18A	300	10	500	30	50
C19A	-	-	-	-	-

Data adapted from Chen et al., 2004, Journal of Biological Chemistry.[1]



Key Findings:

- Arg4 is critical for activity: Alanine substitution at position 4 (R4A) resulted in a complete loss
 of affinity for all three α1-adrenoceptor subtypes, highlighting its essential role in receptor
 binding.[2][3]
- Residues around Arg4 contribute to potency: Several other residues clustered around Arg4 also contribute to the potency of ρ-TIA.
- Ile8 is crucial for noncompetitive antagonism at α1B-ARs: The I8A analog exhibited a reduced potency at the α1B subtype and, significantly, shifted from a noncompetitive to a competitive inhibitor.[1]
- Phe18 substitution enhances selectivity: The F18A analog demonstrated increased selectivity for the α 1B-adrenoceptor over the α 1A and α 1D subtypes.[1]

N-Terminal Truncation of ρ-TIA

N-terminal truncations of ρ -TIA were performed to assess the importance of the N-terminal residues for its activity.

Analog	α1B Ki (nM)	
ρ-TIA (Full-Length)	2	
des-F1-ρ-TIA	15	
des-F1,N2-ρ-TIA	80	
des-F1,N2,W3-ρ-TIA	500	
des-F1,N2,W3,R4-ρ-TIA	>1000	

Data adapted from Sharpe et al., 2003, Journal of Biological Chemistry.[2]

Key Findings:

N-terminally truncated analogs of ρ-TIA were less active than the full-length peptide. [2][3]



 A significant decline in activity was observed upon the removal of the fourth residue, Arg4, further emphasizing its critical role.[2][3]

Experimental Protocols Synthesis of ρ-TIA Analogs

Objective: To synthesize ρ -TIA and its analogs for structure-activity relationship studies.

Methodology:

- Solid-Phase Peptide Synthesis: Peptides were synthesized using a standard Fmoc (9fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy on a Rink Amide resin.
- Amino Acid Coupling: Fmoc-protected amino acids were coupled sequentially to the growing peptide chain.
- Deprotection: The Fmoc protecting group was removed at each step to allow for the coupling
 of the next amino acid.
- Cleavage and Deprotection: Once the full peptide sequence was assembled, the peptide
 was cleaved from the resin, and all side-chain protecting groups were removed.
- Oxidative Folding: The linear peptide was subjected to oxidative folding conditions to form the correct disulfide bonds.
- Purification: The crude peptide was purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: The final product was characterized by mass spectrometry to confirm its identity and purity.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of ρ -TIA analogs for α 1-adrenoceptor subtypes.

Methodology:



- Membrane Preparation: Membranes from cells stably expressing the human $\alpha 1A$, $\alpha 1B$, or $\alpha 1D$ -adrenoceptor subtypes were prepared.
- Competition Binding: The membranes were incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]prazosin) and increasing concentrations of the unlabeled ρ-TIA analog.
- Incubation: The incubation was carried out at a specific temperature and for a duration sufficient to reach equilibrium.
- Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
- Quantification of Radioactivity: The radioactivity retained on the filters was measured using a scintillation counter.
- Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand). The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.

Inositol Phosphate Formation Assay

Objective: To functionally characterize the antagonist activity of p-TIA analogs.

Methodology:

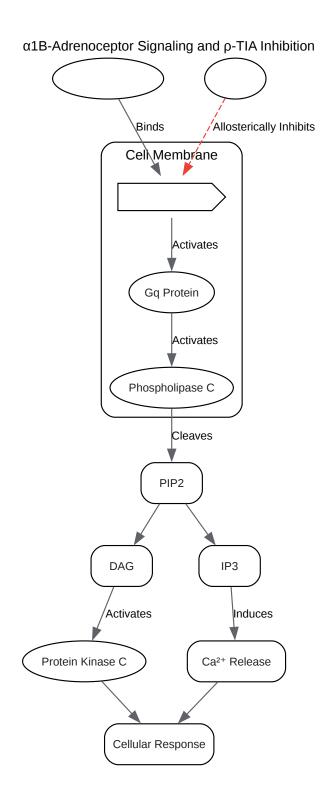
- Cell Culture: Cells expressing the $\alpha 1$ -adrenoceptor subtypes were cultured and labeled with [3H]myo-inositol.
- Antagonist Treatment: The cells were pre-incubated with varying concentrations of the $\rho\text{-TIA}$ analog.
- Agonist Stimulation: The cells were then stimulated with an α1-adrenoceptor agonist (e.g., norepinephrine) to induce the production of inositol phosphates.
- Extraction of Inositol Phosphates: The reaction was stopped, and the total inositol phosphates were extracted from the cells.



- Quantification: The amount of [3H]inositol phosphates was quantified using scintillation counting.
- Data Analysis: The data were analyzed to determine the effect of the ρ-TIA analog on the agonist-induced inositol phosphate formation and to calculate functional parameters such as the IC50.[1]

Visualizations Signaling Pathway of $\alpha 1B$ -Adrenoceptor and Inhibition by $\rho\text{-TIA}$



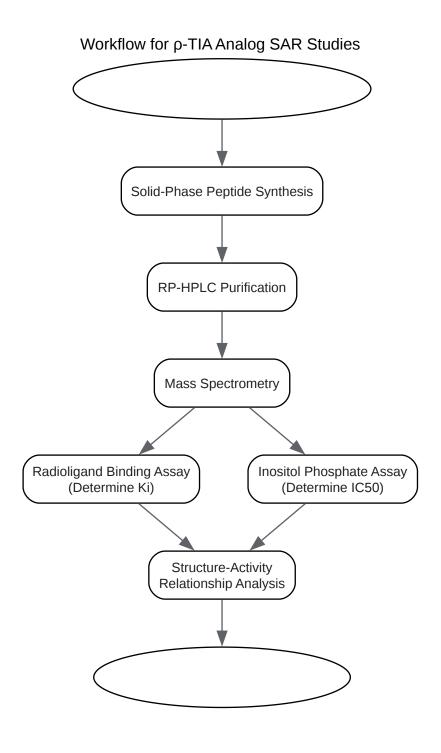


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Caption: $\alpha 1B$ -Adrenoceptor signaling pathway and its allosteric inhibition by ρ -TIA.



Experimental Workflow for SAR Studies of ρ -TIA Analogs



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Caption: Experimental workflow for the structure-activity relationship (SAR) studies of ρ -TIA analogs.

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